PEG4-Bis-nitrophenyl carbonate
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Overview
Description
PEG4-Bis-nitrophenyl carbonate is a water-soluble polyethylene glycol (PEG) linker with two nitrophenyl carbonate groups. These groups can react rapidly with primary amines, making the compound highly valuable in various chemical and biological applications .
Preparation Methods
PEG4-Bis-nitrophenyl carbonate can be synthesized through a series of chemical reactions involving polyethylene glycol and nitrophenyl carbonate. The synthetic route typically involves the activation of the carbonate groups, which are then reacted with PEG under controlled conditions. The reaction conditions often include the use of solvents like chloroform or tetrahydrofuran and may require inert atmosphere and room temperature storage .
Chemical Reactions Analysis
PEG4-Bis-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate groups can be substituted by primary amines to form urethane linkages.
Coupling Reactions: It acts as a coupling reagent in the synthesis of symmetrical and unsymmetrical ureas.
Polymerization: It can be used in the polymerization of thermally sensitive monomers, facilitated by the electron-withdrawing functionality of the nitrophenyl groups.
Common reagents used in these reactions include primary amines, benzylamine, and other nucleophiles. The major products formed are typically urethanes and polycarbonates .
Scientific Research Applications
PEG4-Bis-nitrophenyl carbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PEG4-Bis-nitrophenyl carbonate involves the activation of its nitrophenyl carbonate groups, which can react with primary amines to form stable urethane linkages. This reactivity is facilitated by the electron-withdrawing nature of the nitrophenyl groups, which makes the carbonate groups more susceptible to nucleophilic attack .
Comparison with Similar Compounds
PEG4-Bis-nitrophenyl carbonate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) carbonate: Similar in structure but lacks the PEG linker, making it less soluble in water.
Bis(pentafluorophenyl) carbonate: Another activated carbonate with different electron-withdrawing groups, offering different reactivity profiles.
Azido-PEG4-4-nitrophenyl carbonate: Contains an azide group in addition to the nitrophenyl carbonate, providing additional functionality for bioconjugation.
This compound is unique due to its water solubility and rapid reactivity with primary amines, making it highly versatile for various applications .
Properties
Molecular Formula |
C22H24N2O13 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C22H24N2O13/c25-21(36-19-5-1-17(2-6-19)23(27)28)34-15-13-32-11-9-31-10-12-33-14-16-35-22(26)37-20-7-3-18(4-8-20)24(29)30/h1-8H,9-16H2 |
InChI Key |
NRVIBWIRPCJMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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